molecular formula C9H9BrN2O2S B2554995 Methyl 4-bromo-3-(carbamothioylamino)benzoate CAS No. 2253632-93-6

Methyl 4-bromo-3-(carbamothioylamino)benzoate

Cat. No.: B2554995
CAS No.: 2253632-93-6
M. Wt: 289.15
InChI Key: LVHNGAUAGDYSFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-(carbamothioylamino)benzoate typically involves the reaction of 4-bromo-3-nitrobenzoic acid with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nitration, reduction, and esterification. The use of continuous flow reactors and automated systems ensures consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(carbamothioylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-3-(carbamothioylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(carbamothioylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-(carbamothioylamino)benzoate is unique due to its combination of a bromine atom and a thiourea group, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these functional groups are required .

Properties

IUPAC Name

methyl 4-bromo-3-(carbamothioylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c1-14-8(13)5-2-3-6(10)7(4-5)12-9(11)15/h2-4H,1H3,(H3,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHNGAUAGDYSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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